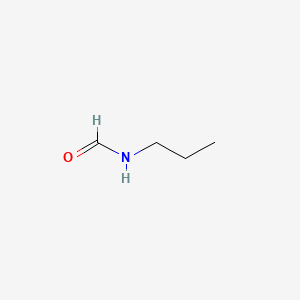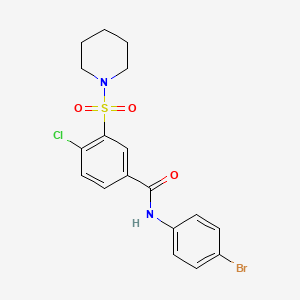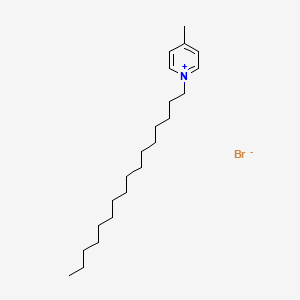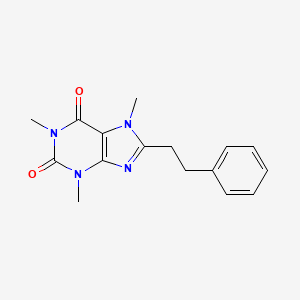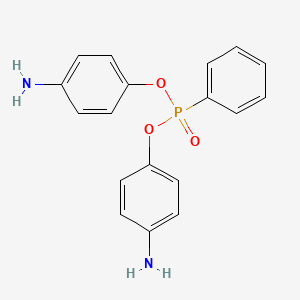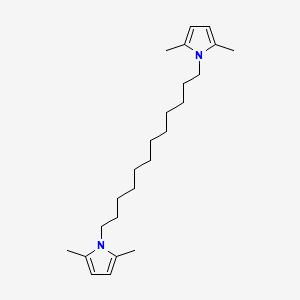
1,1'-Dodecane-1,12-diylbis(2,5-dimethyl-1h-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is a chemical compound with the molecular formula C24H40N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a dodecane chain. It has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethylpyrrole with a dodecane dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrrole rings attack the halogen atoms of the dodecane dihalide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Corresponding amines
Substitution: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dodecane-1,12-diylbis(1H-pyrrole-2,5-dione): This compound has a similar structure but contains pyrrole-2,5-dione rings instead of 2,5-dimethylpyrrole rings.
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole-3-carboxylic acid): This compound has carboxylic acid groups attached to the pyrrole rings.
Uniqueness
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its specific substitution pattern on the pyrrole rings and the length of the dodecane chain. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
6344-75-8 |
|---|---|
Formule moléculaire |
C24H40N2 |
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
1-[12-(2,5-dimethylpyrrol-1-yl)dodecyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H40N2/c1-21-15-16-22(2)25(21)19-13-11-9-7-5-6-8-10-12-14-20-26-23(3)17-18-24(26)4/h15-18H,5-14,19-20H2,1-4H3 |
Clé InChI |
LQSBLIDJQJJWPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCCCCCCCCCCCN2C(=CC=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


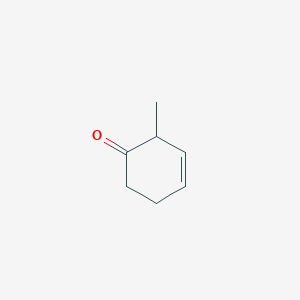
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
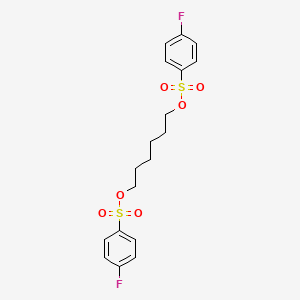
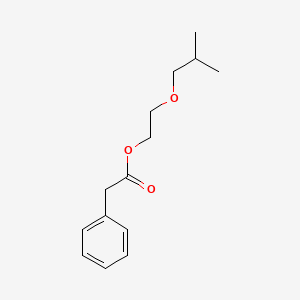

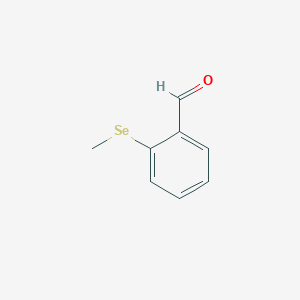
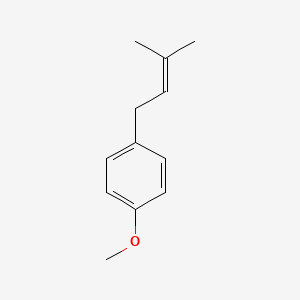
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
